

# Cy5.5 NHS Ester: Application Notes and Protocols for Amine Labeling

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## Compound of Interest

Compound Name: Cy5.5 acetate

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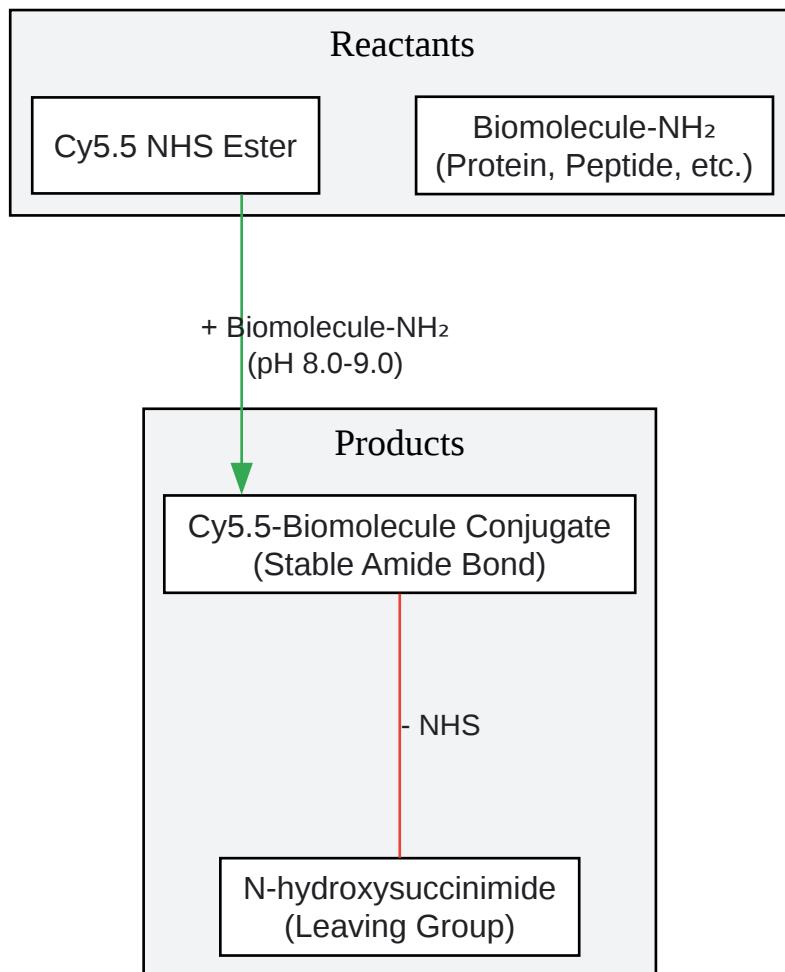
## Introduction

This document provides detailed information and protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester for the fluorescent labeling of primary amines in biomolecules. Cy5.5 is a bright, far-red fluorescent dye spectrally similar to Alexa Fluor® 680 and DyLight® 680, making it an excellent choice for applications requiring low background autofluorescence, such as *in vivo* imaging.<sup>[1]</sup> The NHS ester functional group allows for efficient and specific covalent labeling of primary amines, commonly found on the lysine residues and N-terminus of proteins and antibodies, as well as on amine-modified oligonucleotides.<sup>[2][3][4]</sup> This technology is pivotal in various research and drug development applications, including immunofluorescence, flow cytometry, fluorescence resonance energy transfer (FRET), and *in vivo* imaging to track the distribution and metabolism of therapeutic agents.<sup>[5]</sup>

## Chemical Properties and Reaction Chemistry

Cy5.5 NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable, irreversible amide bond.<sup>[6]</sup> The reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester.<sup>[7][8]</sup> This leads to the release of the N-hydroxysuccinimide leaving group.<sup>[6]</sup> The primary competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH and in dilute protein solutions.<sup>[8]</sup>

Below is a diagram illustrating the reaction between Cy5.5 NHS ester and a primary amine-containing biomolecule.



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Caption: Reaction of Cy5.5 NHS ester with a primary amine.

## Quantitative Data Summary

The following tables summarize key quantitative data for Cy5.5 NHS ester and its application in amine labeling.

Table 1: Spectral Properties of Cy5.5

Property	Value
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~675 nm[1][9]
Emission Maximum ( $\lambda_{\text{em}}$ )	~693-694 nm[1][9]
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$ [1][10]
Recommended Laser Lines	633 nm or 647 nm[3]

Table 2: Recommended Reaction Conditions for Amine Labeling

Parameter	Recommended Value	Notes
Protein Concentration	2-10 mg/mL[11]	Higher concentrations can improve labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Avoid buffers containing primary amines (e.g., Tris, glycine).[12][13]
Reaction pH	8.0 - 9.0[8][11]	Optimal for deprotonation of primary amines.
Dye:Protein Molar Ratio	5:1 to 20:1[14]	This should be optimized for each specific protein.[15]
Reaction Time	1 - 4 hours at room temperature or overnight on ice[12][16]	
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1 M Glycine[6]	Added to stop the reaction by consuming unreacted NHS ester.

## Experimental Protocols

### Protocol 1: General Protein Labeling with Cy5.5 NHS Ester

This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with Cy5.5 NHS ester.

#### Materials:

- Cy5.5 NHS ester (lyophilized powder)
- Protein to be labeled (in an amine-free buffer like PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[[6](#)]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[[14](#)]

#### Procedure:

- Prepare Protein Solution:
  - Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS.[[13](#)]
  - Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[[11](#)]
- Prepare Cy5.5 NHS Ester Stock Solution:
  - Just before use, dissolve the lyophilized Cy5.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[[14](#)] Vortex briefly to ensure it is fully dissolved.
- Labeling Reaction:
  - Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 15:1 ratio is a good starting point).[[14](#)][[15](#)]
  - Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.

- Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rotation.[15]
- Quench Reaction:
  - (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[15]
  - Incubate for an additional 10-15 minutes at room temperature.[15]
- Purify the Conjugate:
  - Separate the Cy5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

## Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.

Procedure:

- Measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of Cy5.5 (~675 nm,  $A_{\text{max}}$ ).
- Calculate the concentration of the protein using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times CF)] / \epsilon_{\text{protein}}$$

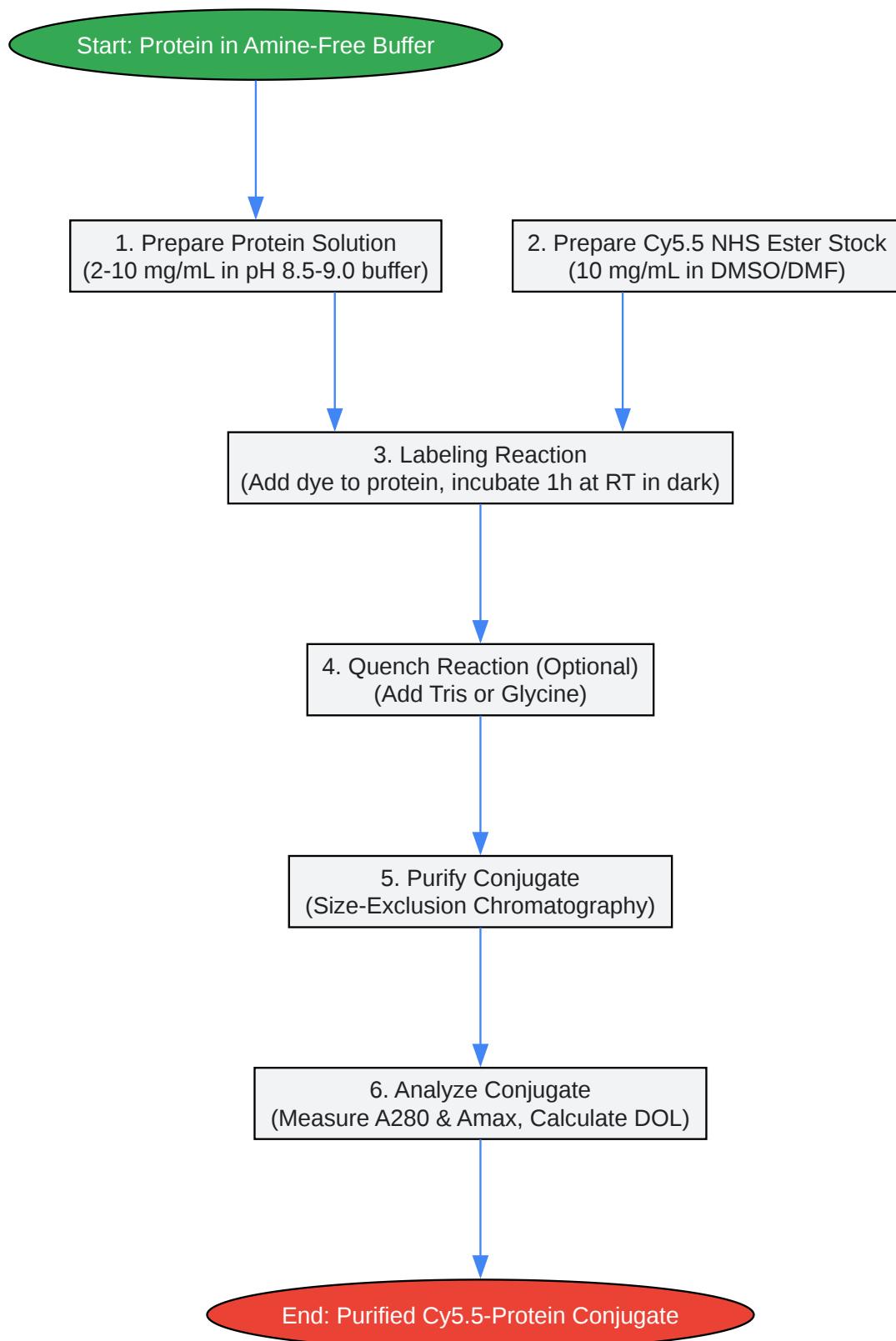
- CF is the correction factor for the absorbance of the dye at 280 nm ( $A_{280}$  of the dye /  $A_{\text{max}}$  of the dye). For Cy5.5, this is approximately 0.05.[17][18]
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL) using the following formula:

$$DOL = A_{\text{max}} / (\varepsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

- $\varepsilon_{\text{dye}}$  is the molar extinction coefficient of Cy5.5 at its  $A_{\text{max}}$  ( $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[17\]](#)[\[18\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a protein with Cy5.5 NHS ester.

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Caption: Workflow for protein labeling with Cy5.5 NHS ester.

## Applications in Drug Development

The ability to fluorescently label biomolecules with Cy5.5 NHS ester is highly valuable in the field of drug development. Key applications include:

- **In Vivo Imaging:** The far-red emission of Cy5.5 allows for deep tissue penetration and minimal autofluorescence, making it ideal for non-invasively tracking the biodistribution, tumor targeting, and pharmacokinetics of labeled therapeutic proteins, antibodies, or drug delivery nanoparticles in animal models.[9]
- **Cellular Uptake and Trafficking:** Labeled drug candidates or delivery vehicles can be visualized at the cellular and subcellular level to study mechanisms of action and intracellular fate.
- **High-Throughput Screening:** Cy5.5-labeled ligands can be used in fluorescence-based binding assays for drug screening and discovery.
- **Flow Cytometry:** Labeled antibodies are widely used for cell sorting and analysis in preclinical studies.[5]

## Storage and Stability

- **Lyophilized Powder:** Store at -20°C, desiccated and protected from light. It is stable for at least one to two years under these conditions.[9][19]
- **Stock Solutions in DMSO/DMF:** Aliquot and store at -20°C for up to 1-2 months.[12] Avoid repeated freeze-thaw cycles.[13] Aqueous solutions of the NHS ester are not stable and should be used immediately.[9][12]

By following these guidelines and protocols, researchers can effectively utilize Cy5.5 NHS ester for the robust and reproducible fluorescent labeling of biomolecules for a wide range of applications in research and drug development.

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